![molecular formula C12H16N4O4S2 B2973222 ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate CAS No. 1171890-36-0](/img/structure/B2973222.png)
ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate
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Overview
Description
The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be found in databases like the NIST Chemistry WebBook .Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives containing the sulfonamido moiety, similar to ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate, have been synthesized and tested for antibacterial properties. For example, novel heterocyclic compounds with a sulfonamido group have shown significant antibacterial activity, highlighting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antiglaucoma Activity
Studies on pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, a class to which our compound is related, have shown inhibitory effects on carbonic anhydrase isoenzymes, suggesting a potential application in the treatment of glaucoma (Kasımoğulları et al., 2010).
Cancer Research
Sulfonamide-based compounds, including pyrazole derivatives, have been explored for their potential in cancer treatment. Their ability to inhibit human carbonic anhydrase isoenzymes suggests a mechanism that could be exploited in anticancer strategies (Büyükkıdan et al., 2017).
Anti-Inflammatory and Analgesic Properties
Celecoxib derivatives, structurally related to ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).
Corrosion Inhibition
The study of pyrazole-type organic compounds, including ethyl derivatives, has revealed their efficacy as corrosion inhibitors for steel in acidic solutions. This research suggests the potential industrial application of these compounds in protecting metals against corrosion (Tebbji et al., 2005).
Mechanism of Action
Pyrazoles
are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are important types of molecules and natural products and play a main role in cell biology . The application of pyrazole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Thiazoles
, on the other hand, are found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-4-20-11(17)5-9-7-21-12(13-9)15-22(18,19)10-6-16(3)14-8(10)2/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXVHVIXHNHJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate |
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